isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone
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Overview
Description
Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antiparasitic, antioxidant, and anticancer properties . The structure of this compound consists of a benzimidazole ring attached to a hydrazone moiety, which is further connected to an isonicotinaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation reaction between isonicotinaldehyde and 1H-benzimidazol-2-ylhydrazine. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:
Isonicotinaldehyde+1H-benzimidazol-2-ylhydrazine→Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzimidazole derivatives.
Biology: Exhibits antiparasitic activity, particularly against Trichinella spiralis.
Medicine: Shows potential as an antioxidant and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with various molecular targets and pathways. The compound’s antiparasitic activity is attributed to its ability to induce oxidative stress in parasites, leading to their death . Its antioxidant activity is due to its ability to scavenge free radicals through several possible reaction pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SPLET), and radical adduct formation (RAF) .
Comparison with Similar Compounds
Similar Compounds
Isonicotinoyl hydrazones: These compounds share a similar hydrazone moiety but differ in their aldehyde groups.
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole have similar core structures but different substituents.
Uniqueness
Isonicotinaldehyde 1H-benzimidazol-2-ylhydrazone is unique due to its combined antiparasitic and antioxidant properties, which are not commonly found together in other similar compounds .
Properties
Molecular Formula |
C13H11N5 |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H11N5/c1-2-4-12-11(3-1)16-13(17-12)18-15-9-10-5-7-14-8-6-10/h1-9H,(H2,16,17,18)/b15-9+ |
InChI Key |
SNMXNQRKRHANMS-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=NC=C3 |
solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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